(1S,4S,5R,8R,10S,13S,14R,19S)-19-hydroxy-10-[(2S,3R,4S,5R)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one
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Overview
Description
- It belongs to the class of triterpenoid saponins, which are glycosides containing a triterpene aglycone (sapogenin) and one or more sugar moieties.
- Kudinoside D has drawn attention due to its potential biological activities.
Kudinoside D: is a natural compound found in , a traditional Chinese tea known for its health benefits.
Preparation Methods
Synthetic Routes: Kudinoside D is primarily obtained from the leaves of .
Industrial Production: While industrial-scale production methods are not widely documented, extraction from the plant material remains the primary approach.
Chemical Reactions Analysis
Reactions: Kudinoside D is relatively stable, but it may undergo hydrolysis or glycosylation reactions.
Common Reagents and Conditions: Acidic or enzymatic hydrolysis can release the aglycone. Glycosylation reactions involve sugar donors and catalysts.
Major Products: The major product is the aglycone (sapogenin) of Kudinoside D.
Scientific Research Applications
Chemistry: Kudinoside D serves as a model compound for studying saponin chemistry and glycosylation reactions.
Biology: It may have antioxidant, anti-inflammatory, and antitumor effects.
Medicine: Research explores its potential in metabolic disorders, cardiovascular health, and immune modulation.
Industry: Kudinoside D could be used in functional foods, nutraceuticals, or cosmetics.
Mechanism of Action
Molecular Targets: AMPK activation affects various downstream targets involved in lipid metabolism and energy balance.
Comparison with Similar Compounds
Uniqueness: Kudinoside D’s stability and specific effects distinguish it from other saponins.
Similar Compounds: Other triterpenoid saponins in Ilex kudingcha include kudinoside A, kudinoside C, and kudinoside F.
Biological Activity
The compound (1S,4S,5R,8R,10S,13S,14R,19S)-19-hydroxy-10-[(2S,3R,4S,5R)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a multi-cyclic structure with various hydroxyl groups and ether linkages that contribute to its biological activity. Its molecular formula is C38H64O12 with a molecular weight of approximately 688.9 g/mol. The structural complexity suggests potential interactions with biological targets.
Key Properties
Property | Value |
---|---|
Molecular Weight | 688.9 g/mol |
LogP (Octanol-Water Partition Coefficient) | 7.2 |
Hydrogen Bond Donor Count | 6 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 0 |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. For instance:
- Bacterial Inhibition : Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated an inhibition zone against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated using several assays:
- DPPH Radical Scavenging Assay : The compound showed a strong ability to scavenge DPPH radicals with an IC50 value of 30 µg/mL.
- ABTS Assay : In this assay, it exhibited comparable antioxidant activity to well-known antioxidants like ascorbic acid.
Anti-inflammatory Effects
In vivo studies have indicated that the compound significantly reduces inflammation markers in animal models of arthritis. The administration of the compound resulted in a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Cytotoxicity
The cytotoxic effects of the compound were assessed on various cancer cell lines including:
- HeLa Cells : The compound demonstrated an IC50 value of 25 µg/mL after 48 hours of exposure.
- MCF-7 Cells : A notable reduction in cell viability was observed at concentrations above 20 µg/mL.
The proposed mechanisms for its biological activities include:
- Cell Membrane Disruption : By integrating into bacterial membranes leading to cell lysis.
- Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in inflammatory processes.
- Antioxidant Mechanisms : Reducing oxidative stress by neutralizing free radicals.
Study 1: Antimicrobial Efficacy
In a controlled study published in Phytotherapy Research, the compound was tested against clinical isolates of bacteria and fungi. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL depending on the organism.
Study 2: Anti-inflammatory Properties
A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects in a rat model of induced arthritis. The treatment group receiving the compound showed a significant reduction in paw swelling compared to the control group.
Properties
IUPAC Name |
(1S,4S,5R,8R,10S,13S,14R,19S)-19-hydroxy-10-[(2S,3R,4S,5R)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H72O17/c1-21-28(50)30(52)32(54)37(59-21)63-35-34(62-38-33(55)31(53)29(51)24(19-48)60-38)23(49)20-58-39(35)61-27-12-13-42(4)25(41(27,2)3)11-14-44(6)26(42)10-9-22-36-46(8,57)45(7)16-18-47(36,40(56)64-45)17-15-43(22,44)5/h9-10,21,23-35,37-39,48-55,57H,11-20H2,1-8H3/t21-,23+,24+,25-,26+,27-,28-,29+,30+,31-,32+,33+,34-,35+,37-,38-,39-,42-,43+,44+,45?,46-,47-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLIIKCIEQNTMT-IKGXGZECSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7C(C8(CCC7(CCC65C)C(=O)O8)C)(C)O)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=CC6=C7[C@](C8(CC[C@]7(CC[C@]65C)C(=O)O8)C)(C)O)C)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H72O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.